molecular formula C7H2BrF3O B11767279 4-Bromo-2,3,5-trifluorobenzaldehyde

4-Bromo-2,3,5-trifluorobenzaldehyde

Cat. No.: B11767279
M. Wt: 238.99 g/mol
InChI Key: MURVWKNOEGIKIW-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and three fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2,3,5-trifluorobenzaldehyde typically involves the bromination of 2,3,5-trifluorobenzaldehyde. One common method includes the following steps:

    Bromination Reaction: 2,3,5-trifluorobenzaldehyde is dissolved in a suitable solvent, such as dichloromethane. Bromine is then added dropwise to the solution while maintaining the temperature below 10°C.

    Isolation and Purification: After the reaction is complete, the mixture is washed with sodium sulfite solution to remove excess bromine. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with various functional groups depending on the nucleophile used.

    Reduction: 4-Bromo-2,3,5-trifluorobenzyl alcohol.

    Oxidation: 4-Bromo-2,3,5-trifluorobenzoic acid

Scientific Research Applications

4-Bromo-2,3,5-trifluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5-trifluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3,5-trifluorobenzaldehyde is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H2BrF3O

Molecular Weight

238.99 g/mol

IUPAC Name

4-bromo-2,3,5-trifluorobenzaldehyde

InChI

InChI=1S/C7H2BrF3O/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1-2H

InChI Key

MURVWKNOEGIKIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)C=O

Origin of Product

United States

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